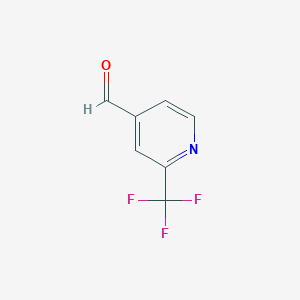

2-(Trifluoromethyl)isonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHUHUQPLDWHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376643 | |

| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108338-20-1 | |

| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)isonicotinaldehyde CAS number

An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde

CAS Number: 108338-20-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, often enhancing metabolic stability and biological activity.

Physicochemical Properties

This compound is a pyridine derivative with a trifluoromethyl group at the 2-position and an aldehyde at the 4-position.

| Property | Value |

| CAS Number | 108338-20-1 |

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol |

| Appearance | Yellow liquid[1] |

| Boiling Point | 188.4 ± 35.0 °C (Predicted)[1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted)[1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |

Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of a precursor molecule.

Oxidation of 2-(Trifluoromethyl)-4-methylpyridine

A common and direct method for the synthesis of this compound is the oxidation of 2-(Trifluoromethyl)-4-methylpyridine.

Experimental Protocol (General Procedure):

-

Reactants: 2-(Trifluoromethyl)-4-methylpyridine, an oxidizing agent (e.g., selenium dioxide, potassium permanganate, or manganese dioxide), and a suitable solvent (e.g., dioxane, water, or a mixture).

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-(Trifluoromethyl)-4-methylpyridine and the solvent.

-

Addition of Oxidizing Agent: The oxidizing agent is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for a specified period (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid byproducts. The filtrate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Oxidation of 2-(Trifluoromethyl)-4-methylpyridine.

Other Synthetic Approaches

Alternative synthetic strategies may involve the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group, followed by the introduction or modification of the aldehyde functionality.

Chemical Reactivity and Applications

The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines, such as diamines, to form Schiff bases. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid.

Experimental Protocol (General Procedure for Schiff Base Formation):

-

Reactants: this compound, a primary amine (e.g., ethylenediamine), and a solvent (e.g., ethanol).

-

Reaction: Equimolar amounts of the aldehyde and amine are dissolved in the solvent in a round-bottom flask. The mixture is stirred at room temperature or gently heated for a few hours.

-

Product Isolation: The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Caption: Schiff base formation from this compound.

Role in Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of a molecule by:

-

Increasing Lipophilicity: Facilitating passage through biological membranes.

-

Improving Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation.

-

Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence binding interactions with biological targets.

Derivatives of this compound are investigated for a range of therapeutic applications.

Biological Activity

While specific quantitative biological data for this compound is not extensively reported in publicly available literature, its derivatives have shown promising activity in several areas. The aldehyde itself is expected to exhibit some level of antimicrobial activity, as is common for many aromatic aldehydes.

Antitumor Activity of Derivatives

Numerous studies have reported the synthesis and evaluation of trifluoromethyl-substituted pyridine and pyrimidine derivatives as potential anticancer agents. For instance, certain trifluoromethyl-substituted pyrimidine derivatives have displayed potent anti-proliferative activity against various human tumor cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[2] These compounds can induce apoptosis and arrest the cell cycle in cancer cells.[2]

| Compound Type | Cell Line | IC₅₀ (µM) |

| Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer) | 2.27[2] |

| Trifluoromethyl thioxanthone analogue | HeLa (Cervical Cancer) | 0.0878[3] |

| Thiazoline-tetralin derivative | SKOV-3 (Ovarian Cancer) | 7.84[4] |

Antimicrobial Activity of Derivatives

The trifluoromethylpyridine scaffold is also a component of various compounds with antibacterial and antifungal properties. The introduction of a trifluoromethyl group can enhance the antimicrobial potency of a molecule. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound Type | Microorganism | IC₅₀ (µM) |

| Dihydropyrimidinethione derivative | Staphylococcus aureus | 107.28[5] |

| Dihydropyrimidinethione derivative | Pseudomonas aeruginosa | 129.63[5] |

| Dihydropyrimidinethione derivative | Candida albicans | 121.04[5] |

Experimental Protocol (General for Antimicrobial Activity Screening - MIC Determination):

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate using appropriate growth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

-

Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of new therapeutic agents with enhanced efficacy and metabolic stability. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)isonicotinaldehyde is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The presence of both a reactive aldehyde group and an electron-withdrawing trifluoromethyl group on the isonicotinic acid scaffold imparts unique chemical properties that are highly valuable for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 108338-20-1, is a yellow liquid under standard conditions. Its fundamental properties are summarized in the table below. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and modulating the reactivity of the aldehyde functional group.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO | [1][2] |

| Molecular Weight | 175.11 g/mol | [1][2] |

| Boiling Point | 188.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.42 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a specific, publicly available, fully assigned spectrum for this compound is not readily found, data from closely related analogs and general spectroscopic principles provide a strong basis for its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the aldehyde and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. Other characteristic bands for C-F stretching and aromatic C-H and C=C vibrations will also be present.

2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For C₇H₄F₃NO, the calculated exact mass is 175.0245.

Synthesis

The synthesis of this compound can be approached through various methods developed for the preparation of trifluoromethylpyridines. A common strategy involves the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring.

Experimental Protocol: A General Synthetic Approach

A plausible synthetic route, based on established methodologies for trifluoromethylpyridine synthesis, could involve the following conceptual steps. Please note that this is a generalized protocol and would require optimization.

Conceptual Synthesis Workflow.

Methodology:

-

Oxidation: The starting material, such as 2-chloro-4-methylpyridine, would be oxidized to the corresponding carboxylic acid, 2-chloroisonicotinic acid, using a suitable oxidizing agent like potassium permanganate.

-

Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride, 2-chloroisonicotinoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Trifluoromethylation: The acyl chloride can then be subjected to a trifluoromethylation reaction. Various reagents can be employed for this transformation, including Ruppert's reagent (TMSCF₃) or other nucleophilic trifluoromethyl sources.

-

Formylation: The final step involves the introduction of the aldehyde functionality. This could be achieved through a reduction of a corresponding ester or nitrile derivative, or via a palladium-catalyzed formylation reaction.

Reactivity and Chemical Transformations

The aldehyde group of this compound is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon.

4.1. Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry.[3][4] The reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide will determine the E/Z selectivity of the resulting alkene.[3]

General Scheme of the Wittig Reaction.

4.2. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic esters, cyanoacetates) to the aldehyde, followed by dehydration to form a C=C bond.[5][6] This reaction is typically catalyzed by a weak base and is a powerful tool for C-C bond formation.[5]

4.3. Reductive Amination

Reductive amination is a two-step process that converts the aldehyde into an amine.[7][8] It involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction of the imine to the corresponding amine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[8]

Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged motif in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[9] this compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors.

5.1. Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyridine ring of this compound can act as such a hinge-binding element. The aldehyde functionality allows for the introduction of various side chains that can occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors. The trifluoromethyl group can contribute to binding affinity through favorable interactions and can block metabolic pathways.

Conceptual Pathway from Building Block to Biological Effect.

5.2. Case Study: Potential Precursor to Gepotidacin (GSK2140944)

Gepotidacin (GSK2140944) is a novel, first-in-class triazaacenaphthylene antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV.[10][11][12] While the detailed synthesis is proprietary, the structural components of Gepotidacin suggest that a trifluoromethylpyridine aldehyde derivative could be a key intermediate in its synthesis. The trifluoromethylpyridine moiety is likely crucial for its antibacterial activity and pharmacokinetic profile.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive aldehyde group and an electron-withdrawing trifluoromethyl-substituted pyridine ring provides medicinal chemists with a powerful tool to create novel compounds with improved pharmacological properties. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new and effective therapeutic agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 2-(Trifluoromethyl)isonicotinaldehyde. The information is intended to support research and development activities in medicinal chemistry, agrochemistry, and materials science where this compound may serve as a key building block.

Molecular Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name 2-(Trifluoromethyl)pyridine-4-carbaldehyde, is a heterocyclic aldehyde. The presence of a trifluoromethyl group at the 2-position of the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable synthon in the development of novel chemical entities.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108338-20-1 | [1] |

| Molecular Formula | C₇H₄F₃NO | |

| Molecular Weight | 175.11 g/mol | |

| Synonyms | 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde, 2-Trifluoromethyl-pyridine-4-carbaldehyde, 4-Formyl-2-(trifluoromethyl)pyridine | [2] |

| Predicted Boiling Point | 188.4 ± 35.0 °C | [2] |

| Predicted Density | 1.369 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -1.42 ± 0.20 | [2] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group at the 2-position and an aldehyde group at the 4-position.

Caption: Molecular structure of this compound.

Table 2: Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-C (aromatic) | ~1.39 |

| C-N (aromatic) | ~1.34 |

| C-C (aldehyde) | ~1.49 |

| C-CF₃ | ~1.50 |

| C-F | ~1.34 |

| **Bond Angles (°) ** | |

| C-C(O)-H | ~120 |

| O=C-C | ~120 |

| C-C-C (ring) | ~120 |

| C-N-C (ring) | ~117 |

| F-C-F | ~107 |

Note: These are typical or predicted values and may differ from experimental data.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| ¹H NMR | 10.24 | s | |

| 9.22 | s | ||

| 8.39 | 8.1, 1.9 | dd | |

| 7.91 | 8.1 | d | |

| ¹³C NMR | 189.3 | s | |

| 152.3 | 35.4 | q | |

| 151.7 | s | ||

| 137.7 | s | ||

| 133.1 | 0.9 | q | |

| 121.0 | 2.7 | q | |

| 120.9 | 275.8 | q | |

| ¹⁹F NMR | -68.3 | s |

Note: NMR data is referenced from a supporting information document for a compound with the corresponding molecular formula and mass spectrometry data.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (aldehyde) | 1710 - 1685 | Strong, sharp absorption |

| C-H (aldehyde) | 2830 - 2695 | Two weak to medium bands |

| C=C, C=N (aromatic) | 1600 - 1450 | Medium to strong absorptions |

| C-F (trifluoromethyl) | 1350 - 1100 | Strong, broad absorptions |

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from general methods for the synthesis of trifluoromethyl-substituted pyridines. One common approach involves the oxidation of the corresponding alcohol, 2-(Trifluoromethyl)pyridin-4-yl)methanol.

Materials:

-

(2-(Trifluoromethyl)pyridin-4-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of (2-(Trifluoromethyl)pyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M) is added activated manganese dioxide (10.0 eq).

-

The resulting suspension is stirred vigorously at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM.

-

The combined organic filtrate is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.

Caption: Representative workflow for the synthesis of the target molecule.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.

Logical Relationships in Structural Characterization

The characterization of this compound follows a logical progression where each analytical technique provides complementary information to confirm the molecular structure.

Caption: Logical workflow for the structural confirmation of the title compound.

Conclusion

This technical guide has summarized the key molecular and structural information for this compound. The provided data on its physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol are intended to be a valuable resource for researchers in various fields of chemistry. The unique electronic properties imparted by the trifluoromethyl group make this compound an attractive building block for the design and synthesis of new molecules with potential applications in drug discovery and materials science.

References

2-(Trifluoromethyl)isonicotinaldehyde IUPAC name and synonyms

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)isonicotinaldehyde, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, properties, and general synthetic approaches, in line with the core requirements for a scientific audience.

Chemical Identity and Nomenclature

The compound with the common name this compound is a pyridine derivative. The isonicotinaldehyde portion of the name indicates a formyl group (-CHO) at the 4-position of the pyridine ring. A trifluoromethyl group (-CF3) is substituted at the 2-position.

IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carbaldehyde

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily predicted data and should be used as a reference.

| Property | Value | Source |

| CAS Number | 108338-20-1 | [1][3][4] |

| Molecular Formula | C₇H₄F₃NO | [1][2][3] |

| Molecular Weight | 175.11 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 188.4 ± 35.0 °C | [2][3] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [2][3] |

Synthesis of Trifluoromethylpyridines: A General Overview

Chlorine/Fluorine Exchange Method

This approach typically starts with a picoline (methylpyridine) derivative. The methyl group is first chlorinated to a trichloromethyl group, which is subsequently converted to a trifluoromethyl group via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

A generalized workflow for this process is illustrated in the diagram below. This multi-step process often involves high temperatures and specialized equipment to handle the corrosive reagents.

Caption: Generalized workflow for trifluoromethylpyridine synthesis.

Cyclocondensation Reactions

Another powerful method involves the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks. These reactions often involve the condensation of a trifluoromethyl ketone or a related species with an amine source and another component to form the heterocyclic ring. This approach can offer better control over the final substitution pattern of the pyridine ring.

Applications and Biological Relevance

Trifluoromethylpyridine moieties are key structural motifs in a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

While specific biological pathways for this compound are not documented in the reviewed literature, the related 4-(trifluoromethyl)pyridine structure is found in the insecticide flonicamid. This suggests that compounds with this scaffold can have significant biological effects. The aldehyde functional group in the target molecule also serves as a versatile handle for further chemical modifications, allowing for its use in the synthesis of more complex molecules with potential therapeutic or agrochemical applications. The biological activity of related pyridine-2-carbaldehyde thiosemicarbazones and their metal complexes has been studied, indicating their potential as antineoplastic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(Trifluoromethyl)isonicotinaldehyde. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for compound characterization, synthesis optimization, and formulation development. This document summarizes key physical data in a structured format, outlines general experimental protocols for their determination, and includes workflow diagrams for clarity.

Core Physical Properties

This compound, with the CAS Number 108338-20-1, is a pyridine derivative featuring a trifluoromethyl group at the 2-position and an aldehyde at the 4-position. These functional groups significantly influence its physical and chemical characteristics.

Data Presentation

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that currently, much of the publicly available data for this specific compound are predicted values.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO | ChemicalBook[1][2] |

| Molecular Weight | 175.11 g/mol | ChemicalBook[1][2] |

| Boiling Point | 188.4 ± 35.0 °C (Predicted) | ChemicalBook[1][2][3] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1][3] |

| Appearance | Yellow Liquid (Predicted) | ChemicalBook[3] |

| pKa | -1.42 ± 0.20 (Predicted) | ChemicalBook[1][3] |

| Storage Temperature | 2-8°C under inert gas | ChemicalBook[1][3] |

Note: Experimental data for melting point, boiling point, and solubility were not available in the searched resources. The provided boiling point and density are predicted values.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols that can be employed for the comprehensive characterization of this compound.

Melting Point Determination

A precise melting point is a key indicator of purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.

Boiling Point Determination

The boiling point provides insight into the volatility of the compound.

Methodology:

-

A small volume of the liquid is placed in a test tube or a specialized boiling point apparatus.

-

The sample is heated gently.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, characterized by sustained boiling, is recorded as the boiling point. For small sample volumes, a micro-boiling point determination method can be utilized.

Solubility Assessment

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Methodology:

-

A small, accurately weighed amount of this compound is added to a known volume of a selected solvent (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.

-

The mixture is agitated until equilibrium is reached.

-

If the compound dissolves completely, more solute is added until saturation is achieved.

-

The concentration of the dissolved solute in the saturated solution is then determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility.

Spectroscopic Analysis

Spectroscopic data provides detailed structural information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

-

A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard (e.g., TMS) may be added.

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

For ¹H NMR, the spectrum is acquired to observe the chemical shifts, splitting patterns, and integration of proton signals.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of each unique carbon atom.

-

For ¹⁹F NMR, the spectrum is recorded to observe the chemical shift and coupling of the fluorine atoms in the trifluoromethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

The sample is scanned with infrared radiation.

-

The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mandatory Visualizations

Logical Workflow for Physical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

This guide serves as a foundational resource for understanding the physical properties of this compound. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information for the scientific community.

References

A Guide to Core Intermediates in Trifluoromethylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylpyridines (TFMPs) are crucial structural motifs in a wide array of modern agrochemicals and pharmaceuticals. Their unique physicochemical properties, imparted by the trifluoromethyl group, enhance factors like metabolic stability, lipophilicity, and bioavailability. The efficient synthesis of these compounds is paramount, and a deep understanding of their key intermediates is essential for process optimization and the discovery of novel derivatives. This technical guide provides an in-depth overview of the core intermediates in TFMP synthesis, focusing on prevalent industrial methodologies, experimental protocols, and quantitative data.

Core Synthetic Strategies and Key Intermediates

The industrial production of trifluoromethylpyridines primarily relies on three strategic approaches, each involving distinct key intermediates.

Halogen Exchange (Halex): The Workhorse of Industrial Synthesis

The most established and widely used industrial method is the halogen exchange (Halex) reaction. This process involves two main stages: the exhaustive chlorination of a methyl group on a pyridine ring to form a trichloromethyl (-CCl₃) group, followed by the exchange of chlorine atoms for fluorine atoms using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).

The key intermediates in this pathway are (poly)chloro-(trichloromethyl)pyridines . The stability and reactivity of these intermediates are critical to the overall efficiency of the synthesis.

-

Starting Materials: Picoline (methylpyridine) isomers are the common starting materials. For instance, 3-picoline is the precursor for many commercially significant 5-(trifluoromethyl)pyridine derivatives.

-

Key Intermediate I: (Chloro)methylpyridines: Initial chlorination can occur on the pyridine ring or the methyl group. Intermediates like 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine are common.

-

Key Intermediate II: (Poly)chloro-(trichloromethyl)pyridines: Exhaustive side-chain chlorination leads to the pivotal trichloromethylpyridine intermediate. A prime example is 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) , the direct precursor to the highly valuable 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]

-

Final Products: Subsequent fluorination, often catalyzed by Lewis acids like antimony or iron halides, yields the desired trifluoromethylpyridine.[2][3]

Cyclocondensation: Building the Ring from Scratch

An alternative strategy involves constructing the pyridine ring from smaller, acyclic precursors, one of which already contains the trifluoromethyl group. This "building block" approach offers high regioselectivity.[4]

Key intermediates in this pathway are the trifluoromethyl-containing building blocks themselves.

-

Key Building Blocks: Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and ethyl 2,2,2-trifluoroacetate.[1]

-

Reaction Process: These building blocks undergo cyclocondensation reactions with other components, such as aldehydes or enamines, to form the substituted pyridine ring.[1] This method is particularly useful for synthesizing herbicides like dithiopyr and thiazopyr.[1]

Direct C-H Trifluoromethylation

Modern synthetic organic chemistry has seen the development of methods for the direct introduction of a trifluoromethyl group onto a pyridine ring. These reactions offer a more atom- and step-economical route compared to classical methods.[5]

-

Key Reagents: This approach utilizes specialized trifluoromethylating reagents. These can be radical sources (e.g., Langlois' reagent, NaSO₂CF₃), electrophilic sources (e.g., Togni's reagents), or nucleophilic sources.[6][7]

-

Process: The reaction often involves activating the pyridine ring, for example, by forming an N-oxide or a pyridinium salt, to facilitate the regioselective introduction of the CF₃ group.[5][8] While powerful, these methods are typically used for smaller-scale synthesis in drug discovery rather than large-scale industrial production.

Synthesis of Major Intermediates: Data and Protocols

The following sections detail the synthesis of the most commercially significant trifluoromethylpyridine intermediates.

Intermediate: 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)

This is a pivotal precursor for 2,3,5-DCTF. It is typically synthesized by the exhaustive chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.

Table 1: Synthesis Data for 2,3-Dichloro-5-(trichloromethyl)pyridine

| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Nicotinic Acid | PCl₃, Cl₂ | - | 120 - 140 | 75 | 96 | [2] |

| 2-Chloro-5-(trichloromethyl)pyridine | Cl₂ | Mo, W, or Ru compounds | 70 - 250 | High | High | |

| 2-Chloro-5-(chloromethyl)pyridine | Cl₂ | WCl₆ | 175 | - | - | [9] |

Experimental Protocol: Synthesis from 2-Chloro-5-(chloromethyl)pyridine [9]

-

Side-Chain Chlorination: A solution of 2-chloro-5-chloromethyl pyridine (CCMP) in carbon tetrachloride is heated to reflux. Chlorine gas is bubbled through the solution in the presence of ultraviolet light for 8 hours. This step converts the -CH₂Cl group to the -CCl₃ group, yielding 2-chloro-5-(trichloromethyl)pyridine (CTCMP).

-

Solvent Removal: After the reaction period, the carbon tetrachloride solvent is recovered by distillation.

-

Ring Chlorination: The catalyst, WCl₆ (Tungsten(VI) chloride), is added to the residual CTCMP. The mixture is heated to 175°C, and chlorine gas is introduced for an additional 6 hours.

-

Purification: The final product, 2,3,6-trichloro-5-(trichloromethyl)pyridine, is isolated from the reaction mixture by vacuum distillation. Note: This protocol yields a related trichloro- derivative, but the principle of sequential chlorination is illustrative for 2,3,5-DCTC as well.

Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

As one of the most in-demand TFMP derivatives, 2,3,5-DCTF is a key intermediate for numerous high-value agrochemicals.[1][10]

Table 2: Synthesis Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity/Selectivity (%) | Reference |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | Mercuric Oxide | < 35 | - | 98% Selectivity | [10] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 170 | 65 | 85% Content | [10] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | HF (70% in Pyridine) | FeCl₃ | 175 | 73 | - | [2] |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂ | Ferric Chloride | 150 - 170 | ~40 (calculated) | - | [10] |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂ | Supported Metal Chlorides | 100 - 150 | High | High | [11] |

Experimental Protocol: Fluorination of 2,3,5-DCTC with Anhydrous HF [10]

-

Reactor Charging: A polyethylene reactor is charged with 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9.0 mol) of anhydrous hydrogen fluoride.

-

Catalyst Addition: The mixture is cooled to –20°C. Mercuric oxide is added slowly over 3 hours, ensuring the reaction temperature does not exceed 35°C.

-

Reaction: The reaction mixture is stirred for approximately 22 hours, or until the system appears gray-white.

-

Work-up: The mixture is filtered. The filtrate is neutralized with a sodium bicarbonate solution and extracted with dichloromethane.

-

Isolation: The combined organic extracts are dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. This method reports a conversion rate of 100% and a selectivity of 98%.

Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

This intermediate is a vital building block for several herbicides, including the fluazifop family.[1] It is often produced via simultaneous vapor-phase chlorination and fluorination of 3-picoline.[1]

Experimental Protocol: Chlorination of 3-Trifluoromethylpyridine [12]

-

Vapor Phase Reaction: A mixture of 3-trifluoromethylpyridine, chlorine gas (1 to 6 moles per mole of substrate), and an inert diluent (e.g., carbon tetrachloride) is passed through a reactor.

-

Temperature Control: The reaction is carried out at a temperature between 300°C and 450°C. The optimal chlorine ratio depends on the temperature; higher temperatures may require less chlorine to avoid over-chlorination.

-

Product Isolation: The reaction products are cooled and separated. Gas-liquid chromatography can be used for analysis. The major product is 2-chloro-5-trifluoromethylpyridine, with 2-chloro-3-trifluoromethylpyridine as a common by-product.

Conclusion

The synthesis of trifluoromethylpyridines is a mature field, heavily reliant on the efficient production of key chlorinated intermediates. The Halogen Exchange (Halex) pathway, proceeding through (poly)chloro-(trichloromethyl)pyridine intermediates like 2,3,5-DCTC, remains the dominant industrial route due to its scalability and the availability of starting materials. Alternative methods, such as cyclocondensation and direct C-H trifluoromethylation, provide valuable, often more regioselective, routes for specific derivatives and are crucial tools in the research and development pipeline. A thorough understanding of the synthesis, handling, and properties of these core intermediates is fundamental for professionals in the agrochemical and pharmaceutical industries aiming to innovate and optimize the production of these vital compounds.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

A Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde: Commercial Availability, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and key reactions of this compound, presenting data in a structured format to facilitate its use in research and development.

Commercial Availability

This compound is readily available from several chemical suppliers. The typical purity offered is ≥97%. It is commonly sold as a solid.

| Supplier | Catalog Number | Purity | Form | Storage |

| Sigma-Aldrich | ALNH9AA01D38 | 97% | Solid | 2-8°C, under Argon |

| Alchem Pharmtech | Y-22252 | 98% | - | - |

| Chemical-Suppliers.com | - | - | - | - |

This table is a summary of commercially available information and may not be exhaustive. Please refer to supplier websites for the most current data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108338-20-1 | [1][2] |

| Molecular Formula | C₇H₄F₃NO | [2] |

| Molecular Weight | 175.11 g/mol | - |

| InChI Key | CBHUHUQPLDWHIO-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of 2-(trifluoromethyl)pyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks.[3]

A common strategy for introducing the trifluoromethyl group into a pyridine ring involves the reaction of a corresponding trichloromethylpyridine with a fluorinating agent. Another approach is the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[3]

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general understanding of trifluoromethylpyridine synthesis can be applied. For instance, the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative could yield the aldehyde.

Key Reactions and Experimental Protocols

The aldehyde functional group of this compound makes it a versatile precursor for a variety of chemical transformations, including olefination and reductive amination reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).

General Experimental Protocol for Wittig Reaction:

A general procedure for a Wittig reaction involves the in-situ generation of the ylide by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.[4][6]

-

Phosphonium Salt Preparation: A triphenylphosphine is reacted with an appropriate alkyl halide.

-

Ylide Formation: The phosphonium salt is suspended in a dry aprotic solvent (e.g., THF, diethyl ether) and treated with a strong base (e.g., n-BuLi, NaH, t-BuOK) at low temperature to generate the ylide.

-

Reaction with Aldehyde: A solution of this compound in a dry aprotic solvent is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[4]

Workflow for a Typical Wittig Reaction:

Caption: General workflow of a Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7][8][9][10][11]

General Experimental Protocol for Reductive Amination:

A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[8][11]

-

Reaction Setup: this compound and the desired primary or secondary amine are dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Addition of Reducing Agent: Sodium triacetoxyborohydride is added to the solution. The reaction is typically stirred at room temperature.

-

Work-up and Purification: The reaction is quenched, and the amine product is isolated and purified by extraction and/or chromatography.

For less reactive substrates, a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can be added to facilitate imine formation prior to reduction.[8]

Logical Flow of Reductive Amination:

Caption: Key steps in a reductive amination reaction.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical ingredients and agrochemicals.[3] The incorporation of this moiety can enhance the biological activity and pharmacokinetic properties of a molecule. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in these fields.

Conclusion

This compound is a commercially available and synthetically versatile building block. Its aldehyde functionality allows for a range of chemical transformations, providing access to a diverse array of trifluoromethyl-substituted pyridine derivatives. The protocols and data presented in this guide are intended to support researchers in the efficient utilization of this compound in their synthetic endeavors.

References

- 1. This compound | 108338-20-1 [sigmaaldrich.com]

- 2. 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde | CAS 108338-20-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)isonicotinaldehyde (CAS No. 108338-20-1), a key building block in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group into the isonicotinaldehyde scaffold offers unique physicochemical properties that are of significant interest in the design of novel bioactive molecules.[1][2] This document outlines the associated hazards, proper handling procedures, emergency protocols, and relevant experimental methodologies to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde, is a pyridine derivative with the molecular formula C₇H₄F₃NO. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₃NO | [3] |

| Molecular Weight | 175.11 g/mol | [3] |

| CAS Number | 108338-20-1 | [3] |

| Appearance | Liquid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The primary hazards are summarized in Table 2.

Table 2: Hazard Identification

| Hazard | GHS Classification | Hazard Statement(s) |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Flammability | Combustible liquid | H227: Combustible liquid |

(Data compiled from various safety data sheets for this compound and structurally similar compounds)

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to ensure personal safety when handling this compound. The following PPE is mandatory:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required, especially when there is a risk of splashing.[4]

-

Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[4]

-

Body Protection: A fully buttoned laboratory coat should be worn over personal clothing.[4]

-

Foot Protection: Closed-toe shoes that cover the entire foot are mandatory.[4]

-

Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, an air-purifying respirator is required.[4]

Safe Handling and Storage

Adherence to a strict handling protocol is critical for the safe use of this compound.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Figure 1: General workflow for safe laboratory handling.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed and stored under an inert atmosphere, as recommended at 2-8°C.[2]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following sections provide detailed methodologies for its synthesis and use in a representative in vitro assay, based on established procedures for similar compounds.

Synthesis of this compound

A common method for the synthesis of trifluoromethyl-substituted pyridines involves the reaction of a bromo-substituted precursor with a trifluoromethylating agent. The following is a generalized protocol based on a patent for the synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a structural isomer.

Materials:

-

5-bromo-2-(trifluoromethyl)pyridine

-

Anhydrous organic solvent (e.g., THF, diethyl ether)

-

Butyllithium in hexane

-

N,N-Dimethylformamide (DMF)

-

Stabilizer (as described in the patent, e.g., a lithium salt)

-

Nitrogen gas

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-(trifluoromethyl)pyridine in the anhydrous organic solvent in the reaction vessel.

-

Cool the solution to between -20°C and 10°C.

-

Add the stabilizer to the reaction mixture.

-

With vigorous stirring, slowly add butyllithium in hexane to the solution.

-

Allow the reaction to stir overnight.

-

Quench the reaction with N,N-Dimethylformamide (DMF).

-

Perform an aqueous workup to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on a cancer cell line.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of the stock solution in cell culture medium and add them to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[7]

-

Incubation: Incubate the plate for 48-72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

The following diagram illustrates the workflow for this in vitro assay.

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.

Emergency Procedures

First Aid Measures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately. | [5] |

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the diagram below.

Figure 3: Decision workflow for handling accidental spills.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[5] Collect all contaminated materials, including reaction byproducts, excess reagents, and used PPE, in a clearly labeled and sealed container. Do not mix with other waste streams unless compatibility has been verified. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Biological Activity and Signaling Pathways

The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][9][10] Trifluoromethylpyridine derivatives, in particular, have shown a wide range of biological activities, including as anticancer and antimicrobial agents.[4][10]

While specific signaling pathways for this compound have not been elucidated in the available literature, compounds with similar structural motifs have been shown to target various cellular pathways. For example, some trifluoromethylphenyl compounds function as selective inhibitors of nuclear export by targeting the CRM1/XPO1 protein, leading to the nuclear retention of tumor suppressor proteins and subsequent apoptosis in cancer cells.[11] Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. Its hazardous nature necessitates strict adherence to the safety and handling protocols outlined in this guide. By understanding its properties and implementing these procedures, researchers can safely and effectively utilize this compound in their work. Further investigation into its biological mechanisms of action will be crucial for realizing its full therapeutic potential.

References

- 1. wcc.edu.in [wcc.edu.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. umweltbundesamt.de [umweltbundesamt.de]

- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for Reactions Involving 2-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical reactions involving 2-(trifluoromethyl)isonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis of diverse derivatives for further investigation.

I. Oxidation to 2-(Trifluoromethyl)isonicotinic Acid

The oxidation of the aldehyde functional group in this compound to a carboxylic acid is a fundamental transformation, yielding 2-(trifluoromethyl)isonicotinic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Experimental Protocol:

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2.0 eq) in water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction.

-

Add a solution of sodium hydroxide (NaOH) (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidify the mixture with hydrochloric acid (HCl) until the pH is acidic.

-

Filter the precipitate of manganese dioxide (MnO₂) using a Buchner funnel.

-

Wash the filter cake with a small amount of cold water.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath to precipitate the 2-(trifluoromethyl)isonicotinic acid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Reaction Time | Yield |

| This compound | 2-(Trifluoromethyl)isonicotinic acid | KMnO₄, NaOH, HCl | Ethanol/Water | 2-4 hours | High |

| Note: Specific yield data for the oxidation of this compound was not available in the searched literature. The yield is expected to be high based on general oxidation procedures for similar aldehydes. |

II. Olefination via Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with a phosphorus ylide to generate a stilbene derivative, a class of compounds with diverse biological activities.

Experimental Protocol:

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Sodium methoxide (NaOMe) or other strong base

-

Anhydrous methanol or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Syringes

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous methanol.

-

Stir the suspension and add sodium methoxide (1.1 eq) portion-wise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired stilbene derivative. The E-isomer is typically the major product with stabilized ylides[1].

Quantitative Data:

| Aldehyde | Ylide Precursor | Base | Solvent | Reaction Time | Typical Yield Range |

| This compound | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 2-4 hours | 60-90% |

| Note: The yield is an estimation based on general Wittig reaction protocols for aromatic aldehydes. Specific data for this compound was not found. |

III. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is useful for forming carbon-carbon double bonds and synthesizing various functionalized alkenes.

Experimental Protocol:

Materials:

-

This compound

-

Malononitrile (or other active methylene compound like ethyl cyanoacetate)

-

Piperidine or another weak base (catalyst)

-

Ethanol or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Quantitative Data:

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Typical Yield Range |

| This compound | Malononitrile | Piperidine | Ethanol | 1-3 hours | 80-95% |

| Note: The yield is an estimation based on general Knoevenagel condensation protocols for aromatic aldehydes. Specific data for this compound was not found. |

IV. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone moiety, are important intermediates in the biosynthesis of flavonoids and have shown a wide range of biological activities. They can be synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative.

Experimental Protocol:

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

-

To this solution, add this compound (1.0 eq).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated chalcone derivative by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data:

| Aldehyde | Acetophenone Derivative | Base | Solvent | Reaction Time | Typical Yield Range |

| This compound | Acetophenone | NaOH | Ethanol | 4-6 hours | 70-90% |

| Note: The yield is an estimation based on general Claisen-Schmidt condensation protocols. Specific data for this compound was not found. |

Visualizations

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive hydrazone derivatives from 2-(trifluoromethyl)isonicotinaldehyde. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isonicotinohydrazide scaffold is also a well-established component of various antimicrobial and anticancer agents. The combination of these moieties through a hydrazone linkage presents a promising strategy for the development of novel therapeutic agents.

Method 1: Synthesis of N'-Substituted-benzylidene-2-(trifluoromethyl)isonicotinohydrazides

This method outlines the synthesis of a series of hydrazone derivatives through the condensation of 2-(trifluoromethyl)isonicotinohydrazide with various substituted benzaldehydes. This approach allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the phenyl ring.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)isonicotinohydrazide (Intermediate 1)

A solution of methyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to yield 2-(trifluoromethyl)isonicotinohydrazide.